5-Carboxypentyl(methyl)azanium;chloride

Description

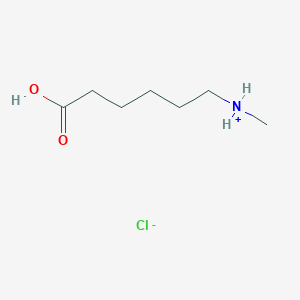

5-Carboxypentyl(methyl)azanium;chloride is a quaternary ammonium salt characterized by a pentyl chain with a terminal carboxylic acid group and a methyl substituent on the nitrogen atom.

Properties

IUPAC Name |

5-carboxypentyl(methyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-8-6-4-2-3-5-7(9)10;/h8H,2-6H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILMWCOKRFHBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH2+]CCCCCC(=O)O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121912-30-9 | |

| Record name | 6-(Methylamino)hexanoic acid hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121912-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comparison with Similar Compounds

Key Structural and Functional Differences:

Polarity and Solubility: The carboxylic acid group in this compound enhances solubility in polar solvents like water or ethanol, unlike analogs with bulky aromatic (e.g., phenoxyphenyl ) or non-polar (e.g., diphenylheptyl ) groups. Compounds like the cathinone derivative exhibit moderate solubility due to their ketone group but lack the strong hydrophilicity of a carboxylic acid.

Biological Activity: Cathinone derivatives (e.g., methyl[1-(4-methylphenyl)-1-oxopentan-2-yl]azanium chloride) are associated with psychoactive effects due to their structural similarity to amphetamines . In contrast, the carboxylic acid group in the target compound may reduce membrane permeability and biological activity, directing its use toward non-CNS applications.

Synthetic Utility :

- The oxazole-containing analog serves as an intermediate in heterocyclic chemistry, leveraging its reactive carbonyl group. The target compound’s carboxylic acid could facilitate conjugation reactions in drug design.

Thermal and Chemical Stability: Quaternary ammonium salts with aromatic substituents (e.g., phenoxyphenyl ) often exhibit higher thermal stability, whereas alkyl-chain-dominated structures (e.g., the target compound) may degrade more readily under harsh conditions.

Limitations and Gaps in Data

- No direct studies on this compound were found in the evidence, necessitating extrapolation from analogs.

- Contradictions arise in solubility predictions; for instance, the oxazole-containing compound has moderate solubility despite its polar groups, possibly due to steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.